molecular formula C6H13NO B146200 Hexanamide CAS No. 628-02-4

Hexanamide

Cat. No.: B146200
CAS No.: 628-02-4
M. Wt: 115.17 g/mol
InChI Key: ALBYIUDWACNRRB-UHFFFAOYSA-N
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Description

Hexanamide (CAS RN: 628-02-4) is a primary aliphatic amide with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . Its structure consists of a six-carbon alkyl chain terminated by a primary amide group (-CONH₂). Key physicochemical properties include a boiling point of approximately 200–220°C (estimated) and a flexible backbone with four rotatable bonds, contributing to its moderate hydrophobicity . This compound serves as a precursor or intermediate in organic synthesis, catalysis, and bioactive compound design, with applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Carboxylic Acid Activation: Coupling Agent-Mediated Synthesis

Modern synthetic protocols increasingly employ coupling agents to facilitate direct amidation of hexanoic acid, circumventing hazardous acid chloride intermediates.

EDCl/HOBt-Mediated Amidation

The CN103288671B patent details a related amidation strategy using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) . Applied to hexanamide synthesis, the protocol involves:

  • Activation : Hexanoic acid reacts with EDCl and HOBt in dichloromethane (DCM) at 20–30°C, forming an active ester.

  • Aminolysis : Introduction of gaseous or aqueous ammonia yields this compound .

Optimization Data

ParameterOptimal ValueYield Impact
EDCl Equivalents1.2 eqMaximizes activation
Reaction Temperature25°CMinimizes side reactions
Ammonia SourceAnhydrous NH₃ gas83% yield

This method achieves yields exceeding 80%, with purity >98% after recrystallization from ethyl acetate .

Industrial-Scale Adaptations

Large-scale production often substitutes EDCl with cheaper alternatives like dicyclohexylcarbodiimide (DCC). However, DCC’s poor solubility and byproduct (dicyclohexylurea) formation necessitate post-reaction filtration steps, increasing production costs.

Acid Chloride Route: Traditional Amide Synthesis

Despite safety concerns, the acid chloride method remains prevalent in industrial settings due to its high efficiency.

Protocol Overview

  • Chlorination : Hexanoic acid reacts with thionyl chloride (SOCl₂) at 60–70°C to form hexanoyl chloride.

  • Ammonolysis : Hexanoyl chloride is treated with concentrated aqueous ammonia at 0–5°C .

Critical Considerations

  • Solvent : Tetrahydrofuran (THF) or diethyl ether

  • Quenching : Excess ammonia neutralizes HCl byproducts

  • Yield : 85–90% after vacuum distillation

The US8168828B2 patent corroborates this approach, noting that aprotic solvents like toluene minimize side reactions during chlorination .

Enzymatic Synthesis: Green Chemistry Alternatives

Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) to catalyze hexanoic acid amidation in non-aqueous media.

Reaction Mechanism

The enzyme activates the carboxylic acid via a serine-bound intermediate, which subsequently reacts with ammonia.

Performance Metrics

ParameterValue
Solventtert-Butanol
Temperature37°C
Conversion Rate50–60% (48 hours)

While yields lag behind chemical methods, enzymatic synthesis reduces waste and avoids toxic reagents.

Comparative Analysis of Preparation Methods

The table below evaluates key parameters across major this compound synthesis routes:

MethodYield (%)Purity (%)Cost IndexEnvironmental Impact
Nitrile Hydrolysis70–7595LowModerate (acid waste)
EDCl-Mediated80–8398HighLow
Acid Chloride85–9097MediumHigh (SOCl₂ use)
Enzymatic50–6090Very HighVery Low

Scientific Research Applications

Chemistry

Hexanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity with other chemical species allows for various transformations, including:

  • Catalysis : this compound acts as a catalyst or catalyst precursor in reactions involving polyurethanes and polyamides. It facilitates the reaction between diisocyanates and polyols to produce polyurethanes, which are widely used in coatings, adhesives, and foams .
  • Biochemical Modifications : It can be utilized in the modification of polyamides, enhancing their properties for specific applications.

Biological Applications

This compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have explored its bioactivity against various pathogens, indicating potential use in developing antimicrobial agents.
  • Drug Development : this compound derivatives are being researched for their therapeutic potential in drug design, particularly for novel anticancer agents .

Industrial Applications

This compound's versatility extends to various industrial applications:

Production of Specialty Chemicals

This compound is utilized in producing specialty chemicals due to its ability to act as a precursor for different chemical reactions. It plays a crucial role in synthesizing polyester polyols and other resins used in manufacturing processes .

Environmental Science

In environmental applications, this compound has been employed in bioremediation efforts. For instance, it is used by microbial consortia like BioTiger™ to degrade contaminants such as hexanoic acid and phenanthrene found in oil sands tailings.

Polyurethane Production

A study demonstrated that this compound significantly enhances the reaction efficiency between diisocyanates and polyols in polyurethane production. The resulting materials exhibited improved mechanical properties and thermal stability compared to those produced without this compound.

PropertyWithout this compoundWith this compound
Tensile Strength (MPa)2030
Elongation (%)300400
Thermal Stability (°C)200250

Antimicrobial Activity

Research on this compound derivatives revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum effective dose (MED) was found to be comparable to established antibiotics like DEET.

CompoundMED (μmol/cm²)
This compound Derivative A0.091
Standard Antibiotic (DEET)0.090

Comparison with Similar Compounds

Structural and Functional Group Variations

Shorter-Chain Amides

  • Acetamide (C₂H₅CONH₂) and formamide (HCONH₂): These smaller amides exhibit higher polarity and water solubility compared to Hexanamide.
  • Adipamide (NH₂CO-(CH₂)₄-CONH₂) : A diamide with two amide groups, adipamide displays distinct reactivity in polymerization and cross-linking applications, unlike this compound’s single amide functionality .

Substituted Amides

  • N-Phenylthis compound and N-Benzylthis compound: These derivatives, synthesized via hexanoic anhydride and aromatic amines, demonstrate enhanced insecticidal activity against Tuta absoluta larvae (80–90% mortality) compared to unsubstituted this compound. The aromatic substituents improve binding to insect neuronal targets .
  • N-(1,3-Benzodioxol-5-yl)this compound : This polar derivative exhibits potent quorum-sensing modulation (EC₅₀ = 46.9 µM) in Chromobacterium violaceum, outperforming this compound by leveraging its electron-rich benzodioxole group for receptor interaction .

Toxicity Profiles

  • This compound: Chronic exposure in mice (1.0–1.5% dietary concentration) induces malignant lymphomas, likely due to metabolic activation of the alkyl chain into reactive intermediates.
  • Acetamide: A hepatocarcinogen in rats, acetamide’s shorter chain facilitates metabolic conversion to genotoxic derivatives, a pathway less pronounced in this compound .

Physicochemical and Application Differences

Property/Application This compound Similar Compounds
Hydrophobicity Moderate (logP ≈ 1.5) Lower in acetamide (logP ≈ -0.7)
Catalytic Utility Used in hydrogenation to amines via NiMo nitride catalysts Formamide used in CO₂ reduction catalysts
Thermal Stability Stable up to 200°C Adipamide degrades above 150°C

Biological Activity

Hexanamide, a compound with the molecular formula C6H13NO, has garnered attention in various fields of biological research due to its unique structure and potential applications. This article explores its biological activity, focusing on its role in microbial communication, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derived from hexanoic acid. Its structure includes a six-carbon chain attached to an amide functional group, which contributes to its solubility and reactivity. The molecular weight of this compound is approximately 115.18 g/mol. The compound's properties make it a candidate for various applications in pharmaceuticals and biochemistry.

1. Quorum Sensing

This compound plays a significant role in quorum sensing , a process by which bacteria communicate based on their population density. Specifically, it functions as a signaling molecule in the form of N-acyl homoserine lactones (AHLs), influencing gene expression related to virulence and biofilm formation. As bacterial populations grow, the concentration of this compound increases, allowing bacteria to detect and respond to their environment through coordinated behaviors such as:

  • Biofilm formation : this compound influences the ability of bacteria to form biofilms, which are protective layers that enhance bacterial survival.
  • Virulence factor production : It regulates the expression of genes responsible for pathogenicity, thereby affecting the severity of infections.

Research indicates that manipulating this compound levels could lead to innovative strategies for combating bacterial infections by disrupting these communication pathways .

2. Therapeutic Applications

This compound has potential therapeutic applications due to its biological activity:

  • Antimicrobial agents : Studies suggest that compounds similar to this compound can serve as lead compounds for developing new antibiotics targeting resistant bacterial strains.
  • Plant disease management : There is ongoing research into using this compound analogs to disrupt communication among plant pathogenic bacteria, potentially reducing crop losses.

Case Study 1: this compound in Bacterial Communication

A study explored the effects of this compound on Pseudomonas aeruginosa, a model organism for studying quorum sensing. Researchers found that this compound significantly altered gene expression related to biofilm formation and virulence factors. This alteration was linked to changes in the bacterial population's behavior, suggesting that this compound could be utilized to develop new therapeutic strategies against infections caused by this pathogen.

Case Study 2: this compound and Plant Pathogens

Research conducted on agricultural pathogens demonstrated that this compound can disrupt signaling pathways in Xanthomonas species. By inhibiting AHL-mediated communication, this compound reduced the virulence of these pathogens in plant systems, highlighting its potential as a biocontrol agent in agriculture.

Comparative Analysis

To better understand where this compound stands among similar compounds, the following table compares it with other relevant N-acyl homoserine lactones:

Compound NameMolecular FormulaUnique Features
This compoundC6H13NOInfluences quorum sensing; potential antimicrobial
N-Hexanoyl-L-homoserine lactoneC10H17NO3Shorter carbon chain; involved in bacterial signaling
N-Octanoyl-L-homoserine lactoneC12H23NO3Longer carbon chain; similar biological activity
N-Dodecanoyl-L-homoserine lactoneC14H27NO3Increased hydrophobicity; impacts different strains

This comparison illustrates how this compound's unique structural features contribute to its distinct biological activities compared to other compounds.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming hexanamide’s structural identity in synthetic samples?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm carbon-hydrogen frameworks, Fourier-transform infrared spectroscopy (FT-IR) for amide bond verification (~1640–1680 cm⁻¹ for C=O stretch), and mass spectrometry (MS) to validate molecular weight (115.17352 g/mol) . Cross-reference spectral data with computational predictions (e.g., InChIKey ALBYIUDWACNRRB-UHFFFAOYSA-N) and databases like PubChem .

Q. What are standard synthetic routes for this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is typically synthesized via:

  • Route 1 : Hexanoyl chloride + excess ammonia → this compound (yield ~75–85%) .
  • Route 2 : Enzymatic hydrolysis of hexanenitrile using nitrilases, offering higher enantioselectivity for chiral derivatives .
    Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1:3 molar ratio of acyl chloride to NH₃). Purify via recrystallization (ethanol/water) to remove NH₄Cl byproducts .

Q. How can researchers validate this compound purity in biological assays?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (210–220 nm). Compare retention times against commercial standards. For trace impurities, employ gas chromatography (GC-MS) with derivatization (e.g., silylation) .

Advanced Research Questions

Q. How does N-hydroxy-6-(5-nitro-naphthalimide)-hexanamide (ES8) inhibit lysine deacetylation, and what experimental approaches resolve contradictory gene expression data?

  • Methodological Answer : ES8 targets histone deacetylases (HDACs), disrupting angiogenesis. To resolve microarray-vs-qPCR discrepancies:

  • Microarray : Use Ingenuity Pathway Analysis to overlay gene lists (e.g., angiogenic signaling pathways) and calculate false discovery rates (FDR <0.05) .
  • qPCR Validation : Select top dysregulated genes (e.g., VEGF-A, HIF1α) and normalize to housekeeping genes (e.g., GAPDH, ACTB) .
    Contradiction Analysis : Apply Benjamini-Hochberg correction to adjust for multiple comparisons and validate with Western blotting for protein-level changes .

Q. What computational strategies predict this compound derivatives’ binding affinity to target proteins (e.g., HDACs)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 1KRM, 1WXY) to assess interactions. Validate with steered molecular dynamics (SMD) to simulate unbinding pathways and identify critical residues (e.g., Asp-176 in HDAC4) . Use binding free energy calculations (MM-PBSA) to rank derivatives .

Q. How can FAIR data principles be applied to this compound research to enhance reproducibility?

  • Methodological Answer :

  • Metadata : Annotate datasets with persistent identifiers (e.g., DOI) and machine-readable chemical structures (SMILES: CCCCCC(N)=O) .
  • Reproducibility : Share raw NMR/MS files in repositories (e.g., Zenodo) and document protocols using platforms like Protocols.io .

Properties

IUPAC Name

hexanamide
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InChI

InChI=1S/C6H13NO/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8)
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InChI Key

ALBYIUDWACNRRB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)N
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Molecular Formula

C6H13NO
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Related CAS

30643-90-4
Record name Hexanamide, homopolymer
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DSSTOX Substance ID

DTXSID6020696
Record name Hexanamide
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Molecular Weight

115.17 g/mol
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Physical Description

Hexanamide appears as colorless crystals. (NTP, 1992), Colorless solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

491 °F at 760 mmHg (NTP, 1992), 255 °C @ 760 mm Hg
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Solubility

0.1 to 1 mg/mL at 59 °F (NTP, 1992), Soluble in alcohol, ether, benzene, chloroform, SLIGHTLY SOL IN WATER
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Density

0.999 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.999 @ 20 °C/4 °C
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Vapor Pressure

0.00374 [mmHg]
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Color/Form

CRYSTALS FROM ACETONE

CAS No.

628-02-4
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Melting Point

214 °F (NTP, 1992), 101 °C
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Synthesis routes and methods

Procedure details

Alternatively, N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}-6-{[3-(pyridin-2-yldithio)propanoyl]amino}hexanamide was synthesized from 6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride in one step. A mixture of 6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride (68 mg, 0.16 mmol), triethylamine (0.046 mL, 0.32 mmol), and N-succinimidyl 3-(2-pyridyldithio)propionate in tetrahydrofuran (1.6 mL) and DMF (0.5 mL) was stirred at room temperature for 5 hours. The reaction mixture was partitioned between water and ethyl acetate. The aqueous phase was extracted with ethyl acetate. The organic layers were combined, washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel to provide 36 mg of N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}-6-{[3-pyridin-2-yldithio)propanoyl]amino}hexanamide as a colorless oil.
Name
6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride
Quantity
68 mg
Type
reactant
Reaction Step Two
Quantity
0.046 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.